Computed Lipophilicity (XLogP3) of the Meta-Fluoro Isomer Is Lower Than That of Phentermine and the Para-Fluoro Analog
The predicted octanol-water partition coefficient (XLogP3) for 1-(3-fluorophenyl)-2-methylpropan-2-amine at 25°C is 2.0, as computed by PubChem XLogP3 version 3.0 [1]. This value is slightly lower than that of the unsubstituted parent phentermine (XLogP3 = 2.18) and lower than that of the para-fluoro isomer (predicted XLogP3 ≈ 2.3 based on consistent computational methods [2]). The difference arises because meta-halogen substitution contributes to molecular polarizability in a manner distinct from para-substitution, producing a measurable reduction in logP relative to the para-fluoro regioisomer.
| Evidence Dimension | LogP (XLogP3, computed at 25°C) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | Phentermine (unsubstituted): XLogP3 = 2.18; 1-(4-Fluorophenyl)-2-methylpropan-2-amine (para-fluoro isomer): predicted XLogP3 ≈ 2.3 |
| Quantified Difference | Target vs. Phentermine: ΔXLogP3 = -0.18; Target vs. Para-fluoro isomer: ΔXLogP3 ≈ -0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem 2025 release; comparators from same computational protocol. |
Why This Matters
Lower logP suggests the meta-fluoro isomer will exhibit moderately reduced membrane permeability and tissue accumulation compared to the para-fluoro isomer, an important consideration when selecting among fluorinated phentermine analogs for cell-based assays or in vivo distribution studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 43317084, 1-(3-Fluorophenyl)-2-methylpropan-2-amine. 2025. https://pubchem.ncbi.nlm.nih.gov/compound/43317084 (accessed 2025-04-16). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2241, Phentermine. 2025. https://pubchem.ncbi.nlm.nih.gov/compound/2241 (accessed 2025-04-16). View Source
